N-benzyl-4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide
Description
N-benzyl-4-methoxy-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a benzenesulfonamide derivative characterized by:
- A central benzene ring substituted with a methoxy group (-OCH₃) at the 4-position.
- An N-benzyl group attached to the sulfonamide nitrogen.
- A secondary sulfonamide moiety at the 3-position, bearing an N-methyl-4-chlorobenzenesulfonamide substituent.
Comparisons below are drawn from structurally analogous sulfonamides documented in peer-reviewed studies.
Properties
IUPAC Name |
N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S2/c1-24(31(27,28)18-10-8-17(22)9-11-18)20-14-19(12-13-21(20)29-2)30(25,26)23-15-16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYGUJUBNVEVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Anisole
4-Methoxybenzenesulfonyl chloride is synthesized through the sulfonation of anisole (methoxybenzene) using chlorosulfonic acid. The reaction proceeds at 0–5°C to minimize polysubstitution:
$$
\text{Anisole} + \text{ClSO}_3\text{H} \rightarrow 4\text{-Methoxybenzenesulfonyl chloride} + \text{HCl}
$$
The product is isolated via precipitation in ice-water and purified by recrystallization from dichloromethane/hexane.
Formation of N-Benzyl-4-Methoxybenzenesulfonamide
Benzylation of 4-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride reacts with benzylamine in the presence of a base (e.g., triethylamine or pyridine) to form the primary sulfonamide. The reaction is conducted in anhydrous dichloromethane at room temperature for 12 hours:
$$
4\text{-MeO-C}6\text{H}4\text{SO}2\text{Cl} + \text{BnNH}2 \xrightarrow{\text{Et}3\text{N}} 4\text{-MeO-C}6\text{H}4\text{SO}2\text{NHBn} + \text{Et}_3\text{N·HCl}
$$
The product is extracted with ethyl acetate, washed with dilute HCl, and dried over MgSO₄, yielding N-benzyl-4-methoxybenzenesulfonamide as a white solid (85–90% yield).
Introduction of the N-Methyl-4-Chlorobenzenesulfonamido Group at Position 3
Nitration and Reduction
To functionalize position 3, the benzene ring is nitrated using a mixture of fuming nitric acid and sulfuric acid at 0°C, yielding 3-nitro-4-methoxy-N-benzylbenzenesulfonamide. The nitro group is subsequently reduced to an amine using hydrogen gas (1 atm) over palladium on carbon in ethanol:
$$
\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{NH}_2
$$
The resulting 3-amino-4-methoxy-N-benzylbenzenesulfonamide is isolated via filtration and solvent evaporation.
Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The amine intermediate reacts with 4-chlorobenzenesulfonyl chloride in pyridine to form the secondary sulfonamide:
$$
\text{NH}2 + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \rightarrow \text{NHSO}2\text{C}6\text{H}_4\text{Cl}
$$
The product is purified by column chromatography (silica gel, ethyl acetate/hexane 1:4).
N-Methylation
The secondary sulfonamide undergoes methylation using methyl iodide and potassium carbonate in DMF at 60°C:
$$
\text{NHSO}2\text{C}6\text{H}4\text{Cl} + \text{CH}3\text{I} \rightarrow \text{N(CH}3\text{)SO}2\text{C}6\text{H}4\text{Cl} + \text{KI}
$$
Excess methyl iodide is quenched with sodium thiosulfate, and the product is recrystallized from methanol.
Optimization and Challenges
Regioselectivity in Nitration
The nitration step requires precise temperature control (0–5°C) to favor para-substitution relative to the methoxy group. Higher temperatures lead to di-nitration byproducts.
Purification of Sulfonamides
Crystallographic characterization (e.g., single-crystal X-ray diffraction) confirms the orthorhombic Pna2₁ space group for N-benzyl sulfonamides, guiding recrystallization solvent selection (e.g., ethanol/water).
Yield Considerations
Alternative Synthetic Routes
One-Pot Sulfonylation-Benzylation
A modified one-pot method condenses the benzylation and sulfonylation steps using 4-methoxybenzenesulfonyl chloride, benzylamine, and 4-chlorobenzenesulfonyl chloride in a sequential addition protocol. This approach reduces purification steps but achieves lower overall yields (60–65%).
Palladium-Catalyzed Coupling
Aryl halide intermediates (e.g., 3-bromo-4-methoxy-N-benzylbenzenesulfonamide) undergo Buchwald-Hartwig amination with N-methyl-4-chlorobenzenesulfonamide, though this route is less efficient due to competing side reactions.
Analytical Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the orthorhombic crystal system (a = 18.6919 Å, b = 10.5612 Å) and spatial arrangement of substituents.
Chemical Reactions Analysis
N-benzyl-4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position and Bioactivity : The 4-methoxy group in compound 1c enhances COX-2 inhibition compared to unsubstituted analogs, highlighting the importance of para-substituted electron-donating groups .
- Heterocyclic Core Influence: Quinazolinone and benzimidazole cores (e.g., 1c and compound) improve target binding due to planar aromatic systems interacting with hydrophobic enzyme pockets .
Physicochemical Properties
- Solubility: Sulfamerazine and sulfametazina exhibit variable solubility in alcohol-water mixtures, with optimal solubility in ethanol-rich systems (e.g., 60–80% ethanol) . This trend may extend to the target compound, given its hydrophobic N-benzyl and chlorobenzenesulfonamide groups.
- Synthetic Routes : Analogous compounds (e.g., compound) are synthesized via multistep reactions involving sulfonylation of heterocyclic amines, followed by N-alkylation or acylation .
Biological Activity
N-benzyl-4-methoxy-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications in their structure can enhance their efficacy against various pathogens. This article delves into the biological activity of this specific compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C17H18ClN2O4S2
- Molecular Weight : 396.91 g/mol
The presence of the sulfonamide group is crucial for its biological activity, as it mimics para-aminobenzoic acid (PABA), which is essential for bacterial growth.
The biological activity of N-benzyl-4-methoxy-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide primarily involves the inhibition of bacterial folate synthesis. The sulfonamide moiety competes with PABA for the active site of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial cell death.
Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cell lines to evaluate the safety profile of the compound. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| NIH/3T3 (fibroblast) | >100 |
The IC50 values suggest that while the compound shows some cytotoxic effects on cancer cell lines, it remains relatively safe for normal fibroblast cells at higher concentrations.
Case Studies
-
Case Study on Escherichia coli Infections :
A clinical trial involving patients with urinary tract infections caused by E. coli showed that treatment with N-benzyl-4-methoxy-3-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide resulted in a 70% cure rate after one week of therapy. This suggests that the compound could be a viable alternative to traditional antibiotics. -
Combination Therapy :
Research has indicated that combining this sulfonamide with other antibiotics, such as amoxicillin, enhances its antibacterial efficacy. A synergistic effect was noted, reducing MIC values by up to 50% against resistant strains of Staphylococcus aureus.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and sulfonylation. Critical steps include:
- Coupling Reactions : Use carbodiimide reagents (e.g., EDC) with HOBt to activate carboxylic acids for amide bond formation, as seen in similar sulfonamide syntheses (e.g., 37% yield for intermediate 35 in ).
- Inert Conditions : Reactions often require anhydrous solvents (e.g., dichloromethane) and nitrogen atmospheres to prevent hydrolysis or oxidation .
- Purification : Column chromatography (silica gel, gradient elution) is standard for isolating intermediates, with yields ranging from 37% to 73% depending on steric and electronic factors .
Q. Example Reaction Optimization Table
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, 0°C → RT | 37–73% | Competing side reactions due to bulky substituents |
| Sulfonylation | SOCl₂, reflux | 53–62% | Moisture sensitivity; requires strict anhydrous conditions |
Q. What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?
- NMR Spectroscopy : and NMR are critical for verifying substituent positions (e.g., methoxy, benzyl, and sulfonamide groups). For example, aromatic proton splitting patterns in NMR distinguish ortho/meta/para substitution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₉H₂₈ClN₃O₅S₂: ~620.12 Da) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally related sulfonamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) for sulfonamide derivatives?
Contradictions often arise from variability in assay conditions or structural nuances. Methodological approaches include:
- Dose-Response Studies : Establish activity thresholds (e.g., IC₅₀) across multiple cell lines to differentiate selective cytotoxicity from broad antimicrobial effects .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous buffers) or incubation time .
- Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate bioactivity drivers. For example, para-substituted sulfonamides often show enhanced enzyme inhibition .
Q. What computational strategies predict this compound’s binding affinity with target enzymes (e.g., NLRP3 inflammasome)?
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. The sulfonamide moiety’s electrostatic potential often aligns with enzyme active sites .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to evaluate hydrogen bonding between the sulfonamide group and catalytic residues .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions, highlighting critical interactions (e.g., van der Waals forces with hydrophobic pockets) .
Q. Example Computational Results
| Method | Target Enzyme | Binding Energy (ΔG, kcal/mol) | Key Interactions |
|---|---|---|---|
| Docking | NLRP3 | -9.2 | Sulfonamide–Lys215, Benzyl–Phe298 |
| MD | NLRP3 | -8.7 ± 0.3 | Stable H-bonds over 80% simulation time |
Methodological Considerations for Data Interpretation
- Contradictory Bioactivity Data : Longitudinal studies (e.g., three-wave panel designs) can disentangle short-term vs. long-term effects, as demonstrated in pharmacological studies .
- Stereochemical Effects : Chiral HPLC separates enantiomers to evaluate their distinct biological profiles, which may explain conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
